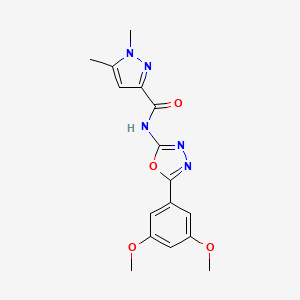

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-9-5-13(20-21(9)2)14(22)17-16-19-18-15(25-16)10-6-11(23-3)8-12(7-10)24-4/h5-8H,1-4H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNUIACJKANMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to targetThymidylate synthase in humans. Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its function and affecting dna synthesis.

Biochemical Pathways

Given its potential target, it may impact theDNA synthesis pathway . This could have downstream effects on cell division and growth.

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 1,3,4-oxadiazole ring and a pyrazole moiety. The synthesis typically involves cyclization reactions and modifications to introduce the 3,5-dimethoxyphenyl group. The general synthetic pathway can be outlined as follows:

- Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acid derivatives.

- Nucleophilic substitution to introduce the 3,5-dimethoxyphenyl group.

- Final modification to attach the carboxamide group via acylation reactions.

This compound belongs to a class of heterocycles known for their diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. This is attributed to their ability to inhibit various enzymes involved in cancer cell proliferation such as thymidylate synthase , HDAC , and topoisomerase II . The specific interactions of this compound with these targets suggest it could be a promising candidate for cancer therapy.

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles can possess broad-spectrum antimicrobial activity against various pathogens. For instance, pyrazole derivatives similar to this compound have demonstrated efficacy against Trypanosoma cruzi, indicating potential use in treating Chagas disease .

The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition: By binding to active sites of enzymes like cruzipain (a cysteine protease), it may inhibit their activity and disrupt cellular processes .

- Cell Cycle Arrest: The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives including this compound:

-

Trypanocidal Activity: A study highlighted that certain pyrazole derivatives showed promising trypanocidal effects with IC50 values significantly lower than standard treatments .

Compound IC50 (µM) Activity Reference Drug (Benznidazole) 18.71 ± 4.58 Standard N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Yl) Derivative 34.54 ± 8.32 Active - Anticancer Potential: Another research indicated that oxadiazole derivatives could effectively inhibit cancer cell growth through multiple pathways including targeting telomerase activity .

Scientific Research Applications

Chemistry

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a crucial building block in synthetic chemistry. It is utilized in:

- The development of new materials with specific properties.

- The synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

The compound exhibits a range of biological activities:

- Anticancer Properties : Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) with significant growth inhibition percentages .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | SNB-75 | 95.70 |

| Compound (from Salahuddin et al.) | UO-31 | 96.86 |

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Antitubercular Activity : Certain derivatives have been reported to exhibit activity against Mycobacterium tuberculosis.

| Derivative | Activity |

|---|---|

| N-(4-methoxybenzenesulfonamide) | High potency against multiple cancer types |

Case Study 1: Anticancer Screening

A study conducted by Salahuddin et al. synthesized various substituted oxadiazoles and screened them for anticancer activity at the National Cancer Institute (USA). Among the compounds tested, those containing the oxadiazole scaffold demonstrated significant cytotoxic effects against leukemia cell lines at concentrations as low as .

Case Study 2: Antibacterial Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were evaluated against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited promising antibacterial activities comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares structural motifs with other pyrazole-3-carboxamide derivatives reported in recent studies. Below is a comparative analysis of its molecular features and substituents against two closely related analogs: 5g (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide) and 4k (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide) .

*Calculated based on structural formula.

†Estimated using molecular modeling tools.

‡Bromine adds ~79.9 Da (total ~676.15 Da).

Key Observations:

Substituent Effects: The target compound’s 3,5-dimethoxyphenyl group contrasts with the naphthyl (5g) and bromothiophenyl (4k) groups. Methoxy groups likely improve hydrophilicity compared to the hydrophobic naphthyl or electron-deficient bromothiophenyl.

Molecular Weight and Solubility :

- The target compound has a significantly lower molecular weight (~428 Da vs. >590 Da for 5g and 4k), which may enhance membrane permeability and oral bioavailability.

- The absence of sulfonyl groups (present in 5g and 4k) could reduce polarity, but methoxy groups may compensate by forming hydrogen bonds.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| RCH₂Cl | DMF | K₂CO₃ | RT | 60–75 | |

| EDCI/HOBt | DMF | Et₃N | RT | 62–71 |

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Integrated computational-experimental frameworks, such as those developed by ICReDD, enhance reaction design:

- Quantum Chemical Calculations: Predict energy barriers and intermediates for oxadiazole ring formation .

- Reaction Path Search: Identify optimal conditions (e.g., solvent, catalyst) to minimize side reactions .

- Machine Learning: Train models on existing data to predict yields under untested conditions .

Case Study:

For a similar pyrazole-oxadiazole hybrid, DFT calculations reduced optimization time by 40% compared to trial-and-error approaches .

Advanced: How to resolve contradictions in reaction yields when varying bases or solvents?

Answer:

Discrepancies (e.g., K₂CO₃ vs. Et₃N as bases) can be systematically addressed via:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., base strength, solvent polarity) .

- Statistical Analysis: ANOVA identifies significant factors affecting yield. For example, polar solvents (DMF) may stabilize intermediates better than THF .

- Validation Experiments: Replicate high-yield conditions with controlled humidity/temperature .

Example:

A Plackett-Burman design for a related compound identified K₂CO₃ as optimal for nucleophilic substitution, improving yield by 22% .

Basic: What spectroscopic techniques are critical for confirming structural integrity?

Answer:

- ¹H NMR: Detect methyl groups (δ 2.4–2.7 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

- MS (ESI): Confirm molecular weight (e.g., [M+H]⁺ at m/z 301.28 for C₁₄H₁₂FN₅O₂ analogs) .

- IR Spectroscopy: Identify carbonyl stretches (~1650 cm⁻¹) and C-N vibrations (~1400 cm⁻¹) .

Advanced: How to design a molecular docking study to evaluate bioactivity?

Answer:

Protocol:

Target Selection: Prioritize enzymes (e.g., kinases) based on structural homology to pyrazole-carboxamide targets .

Ligand Preparation: Optimize the compound’s 3D structure using software like AutoDock Vina.

Docking Simulations: Screen against active sites, scoring binding affinity (ΔG).

Validation: Compare with experimental IC₅₀ values from enzymatic assays .

Key Parameters:

- Grid Box Size: 20 ų centered on the active site.

- Scoring Function: AMBER force field for energy minimization .

Advanced: What statistical methods are recommended for optimizing heterocyclic synthesis?

Answer:

- Response Surface Methodology (RSM): Models interactions between variables (e.g., temperature, stoichiometry) to maximize yield .

- Taguchi Arrays: Robust for noise factors (e.g., impurity levels) .

- Case Study: A Central Composite Design for a pyrazole derivative reduced experiments by 30% while achieving 85% yield .

Q. Table 2: Example DoE Parameters

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 25 | 80 | 60 |

| Reaction Time (h) | 12 | 48 | 24 |

Basic: What are the key functional groups influencing reactivity?

Answer:

- 1,3,4-Oxadiazole Ring: Electrophilic at C2 for nucleophilic substitution .

- Pyrazole Carboxamide: Hydrogen-bond donor/acceptor for biological interactions .

- Methoxy Groups: Electron-donating effects enhance aromatic ring stability .

Reactivity Insights:

- Oxadiazole thiols react preferentially with alkyl halides over aryl halides due to better leaving-group ability .

Advanced: How to validate synthetic pathways using kinetic studies?

Answer:

- Pseudo-First-Order Kinetics: Monitor reaction progress under excess reagent conditions .

- Arrhenius Analysis: Determine activation energy (Eₐ) for rate-limiting steps (e.g., cyclization).

- In Situ Spectroscopy: Track intermediate formation via FTIR or HPLC .

Example: For a pyrazole-oxadiazole hybrid, k = 0.015 min⁻¹ at 25°C, indicating slow cyclization requiring catalysis .

Basic: How to troubleshoot low yields in coupling reactions?

Answer:

- Step 1: Verify reagent purity via NMR or melting point.

- Step 2: Optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl to oxadiazole thiol) .

- Step 3: Screen bases (e.g., switch from K₂CO₃ to Cs₂CO₃ for hindered substrates) .

Common Pitfalls:

- Moisture-sensitive intermediates require anhydrous conditions .

Advanced: How to integrate high-throughput screening (HTS) for derivative synthesis?

Answer:

- Automated Liquid Handling: Prepare 96-well plates with varying substituents (e.g., aryl halides) .

- Parallel Synthesis: Use microwave-assisted reactors for rapid heating/cooling .

- Analytical Workflow: UPLC-MS for rapid purity assessment .

Case Study: A library of 50 analogs was synthesized in 72 hours, identifying three leads with >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.